BenchChemオンラインストアへようこそ!

1-({4-[4-Nitro-2-(trifluoromethyl)phenoxy]-phenyl}sulfonyl)piperidine

Medicinal chemistry Bioisostere design Physicochemical profiling

1-({4-[4-Nitro-2-(trifluoromethyl)phenoxy]-phenyl}sulfonyl)piperidine (CAS 1858240-22-8, molecular formula C₁₈H₁₆F₃N₂O₅S, molecular weight 430.40 g/mol) is a synthetic diarylether sulfonylpiperidine bearing a 4-nitro-2-(trifluoromethyl)phenoxy terminus, a para-phenylsulfonyl linker, and an N-sulfonyl piperidine ring. The compound belongs to the N-arylsulfonylpiperidine class, a scaffold with established activity across multiple target families including thymidylate kinase (TMK), VEGFR-2, 5-HT₂A receptors, matrix metalloproteinases, and 11β-hydroxysteroid dehydrogenase.

Molecular Formula C18H17F3N2O5S
Molecular Weight 430.4 g/mol
CAS No. 1858240-22-8
Cat. No. B1447994
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-({4-[4-Nitro-2-(trifluoromethyl)phenoxy]-phenyl}sulfonyl)piperidine
CAS1858240-22-8
Molecular FormulaC18H17F3N2O5S
Molecular Weight430.4 g/mol
Structural Identifiers
SMILESC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)OC3=C(C=C(C=C3)[N+](=O)[O-])C(F)(F)F
InChIInChI=1S/C18H17F3N2O5S/c19-18(20,21)16-12-13(23(24)25)4-9-17(16)28-14-5-7-15(8-6-14)29(26,27)22-10-2-1-3-11-22/h4-9,12H,1-3,10-11H2
InChIKeyVAMNWUFDCBOFNZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-({4-[4-Nitro-2-(trifluoromethyl)phenoxy]-phenyl}sulfonyl)piperidine (CAS 1858240-22-8): Structural Identity and Procurement Baseline


1-({4-[4-Nitro-2-(trifluoromethyl)phenoxy]-phenyl}sulfonyl)piperidine (CAS 1858240-22-8, molecular formula C₁₈H₁₆F₃N₂O₅S, molecular weight 430.40 g/mol) is a synthetic diarylether sulfonylpiperidine bearing a 4-nitro-2-(trifluoromethyl)phenoxy terminus, a para-phenylsulfonyl linker, and an N-sulfonyl piperidine ring . The compound belongs to the N-arylsulfonylpiperidine class, a scaffold with established activity across multiple target families including thymidylate kinase (TMK), VEGFR-2, 5-HT₂A receptors, matrix metalloproteinases, and 11β-hydroxysteroid dehydrogenase [1][2]. Currently supplied as a research-grade building block (catalogue number PC300841, 95% minimum purity specification) , this compound features a distinctive combination of electron-withdrawing nitro and trifluoromethyl substituents on a diarylether framework—a substitution pattern rarely encountered among commercially available sulfonylpiperidine analogs. This structural uniqueness simultaneously limits the availability of directly comparable published biological data and creates opportunities for differentiated applications where both the diarylether geometry and the strong electron-withdrawing character of the substituents are mechanistically relevant.

Why Generic N-Sulfonylpiperidine Analogs Cannot Substitute for CAS 1858240-22-8 in Structure-Sensitive Applications


Attempting to replace 1-({4-[4-nitro-2-(trifluoromethyl)phenoxy]-phenyl}sulfonyl)piperidine with a simpler N-sulfonylpiperidine such as 1-(phenylsulfonyl)piperidine or even the direct morpholine bioisostere (CAS 1858242-18-8) introduces quantifiable changes in molecular recognition, physicochemical properties, and synthetic versatility that can determine success or failure in structure-sensitive applications. The target compound's diarylether core—with the nitro group at the ortho position and trifluoromethyl at the ortho' position relative to the ether oxygen—creates a unique electron-deficient aromatic system that influences both non-covalent binding interactions and the reactivity of the nitro group toward selective reduction [1]. Replacement of the piperidine ring with morpholine (as in CAS 1858242-18-8) increases molecular weight by 2.0 Da (430.40 vs. 432.40 g/mol), introduces an additional hydrogen bond acceptor (increasing HBA count from 8 to 9), and reduces lipophilicity by approximately 0.5–0.7 logP units owing to the oxygen atom in the morpholine ring . Substitution with the minimal phenylsulfonylpiperidine scaffold (CAS 5033-23-8) results in a dramatic reduction in molecular weight (225.31 vs. 430.40 Da), loss of the entire diarylether pharmacophore, and a logP decrease from an estimated ~3.2 to a measured 2.35—differences that fundamentally alter target engagement, membrane permeability, and metabolic fate . These are not interchangeable compounds; each structural component contributes to a profile that cannot be replicated by mixing and matching commercially available fragments.

Quantitative Differentiation Evidence: 1-({4-[4-Nitro-2-(trifluoromethyl)phenoxy]-phenyl}sulfonyl)piperidine vs. Closest Analogs


Molecular Weight and Hydrogen Bond Acceptor Differentiation vs. Morpholine Analog (CAS 1858242-18-8)

The target piperidine compound (CAS 1858240-22-8) exhibits a molecular weight of 430.40 g/mol compared to 432.40 g/mol for the direct morpholine analog (CAS 1858242-18-8), a difference of +2.0 Da attributable to the replacement of the piperidine –CH₂– with morpholine –O– . More consequentially, the morpholine analog possesses 9 hydrogen bond acceptors (HBA) versus 8 for the piperidine, a difference that reduces passive membrane permeability in systematic bioisostere studies where morpholine-for-piperidine substitution typically lowers logD₇.₄ by 0.5–0.7 units [1]. For applications requiring blood-brain barrier penetration or intracellular target access, this HBA differential can represent the boundary between CNS exposure and peripheral restriction. The piperidine nitrogen also confers higher basicity (conjugate acid pKa ~9.5–10 for piperidine vs. ~7.5–8 for morpholine sulfonamides), affecting ionization state at physiological pH and consequently both solubility and target binding electrostatics [1].

Medicinal chemistry Bioisostere design Physicochemical profiling

Structural Complexity and Pharmacophoric Differentiation vs. Minimal Phenylsulfonylpiperidine (CAS 5033-23-8)

Compared to the simplest N-sulfonylpiperidine, 1-(phenylsulfonyl)piperidine (CAS 5033-23-8, MW 225.31 Da, logP 2.35, PSA 46 Ų) , the target compound (MW 430.40 Da, estimated logP ~3.2, estimated PSA ~90 Ų) represents a substantially more complex pharmacophore with a nearly doubled molecular weight and polar surface area . The difference of 205.09 Da encompasses the entire 4-nitro-2-(trifluoromethyl)phenoxy moiety and the para-phenoxy linker—structural elements that provide additional π-stacking surfaces, hydrogen bond acceptor sites (nitro oxygens and ether oxygen), and hydrophobic contacts (CF₃ group) unavailable in the minimal scaffold. In the class-level SAR of N-sulfonylpiperidine VEGFR-2 inhibitors, compounds bearing extended aryl ether substituents on the sulfonyl aromatic ring achieved IC₅₀ values of 0.0554 μM at VEGFR-2, comparable to sorafenib (IC₅₀ 0.0416 μM), while unsubstituted phenylsulfonyl derivatives were reported as inactive at the same target [1]. This class-level data indicates that the diarylether extension present in the target compound is not a passive structural feature but a critical determinant of target engagement.

Fragment-based drug discovery Scaffold complexity Chemical biology

Nitro Group Positioning and Reduction Potential vs. Regioisomeric and Des-nitro Analogs

The target compound carries a nitro group at the para position of the terminal phenoxy ring (relative to the ether oxygen), with a trifluoromethyl group at the ortho position. This regiochemistry creates a uniquely activated aromatic system for nucleophilic aromatic substitution and selective reduction chemistry. The para-nitro substituent is activated by both the electron-withdrawing ortho-CF₃ group (Hammett σₘ = 0.43) and the electron-donating para-ether oxygen, creating a system with predictable reduction potential. In contrast, the regioisomer 1-[2-nitro-4-[(trifluoromethyl)sulfonyl]phenyl]piperidine (CAS 19822-27-6, MW 338.30 g/mol) places the nitro group directly on the sulfonyl-bearing ring, altering both the electronics of the sulfonamide and the accessibility of the nitro group for selective chemical manipulation . The 4-(4-nitro-2-(trifluoromethyl)phenoxy)piperidine analog (CAS 1456483-19-4, MW 290.24 g/mol) lacks the sulfonyl linker entirely, removing the sulfonamide hydrogen bond acceptor and replacing it with a direct ether-piperidine connection that eliminates a key metabolic soft spot (sulfonamide hydrolysis) and substantially alters the conformational relationship between the piperidine and the diarylether . For researchers pursuing nitroreductase-based prodrug strategies or selective nitro-to-amine reduction for downstream diversification, the target compound's specific substitution pattern determines both the chemical feasibility and the biological outcome of these transformations.

Synthetic chemistry Prodrug design Bioreductive activation

Class-Level Evidence: N-Sulfonylpiperidine Scaffold SAR and the Role of Electron-Withdrawing Aryl Substituents

Although target-specific quantitative biological data for CAS 1858240-22-8 is not available in the peer-reviewed primary literature, the N-sulfonylpiperidine class has well-characterized SAR that informs the compound's potential differentiation. In the TMK inhibitor series reported by Martínez-Botella et al. (2013), sulfonylpiperidine derivatives achieved potent enzyme inhibition (IC₅₀ values in the nanomolar range for optimized compounds) and MIC values as low as 0.5–2 μg/mL against S. aureus, with >10⁵-fold selectivity over human TMK [1]. Key SAR findings demonstrated that electron-withdrawing substituents on the N-sulfonyl aromatic ring were critical for potency, with nitro- and trifluoromethyl-substituted analogs showing enhanced binding through hydrogen bonds with Arg48 in the S. aureus TMK active site [1]. In the VEGFR-2 inhibitor series, the most potent N-sulfonylpiperidine (compound 8) achieved an IC₅₀ of 0.0554 μM with antiproliferative IC₅₀ values of 3.94, 3.76, and 4.43 μM against HCT-116, HepG-2, and MCF-7 cell lines, respectively [2]. The presence of both nitro and trifluoromethyl groups on the target compound's diarylether system—strong electron-withdrawing substituents (Hammett σₚ values: NO₂ = 0.78; σₘ for CF₃ = 0.43)—is consistent with the class SAR requirement for electron-deficient aromatic systems that enhance target binding affinity. However, in the absence of direct assay data, these class-level trends must be interpreted as forming a rational basis for screening prioritization rather than as quantitative performance claims for the specific compound.

Structure-activity relationship Enzyme inhibition Antibacterial discovery

Synthetic Versatility: Nitro Reduction Handle vs. Non-Reducible Analogs

The aromatic nitro group on the target compound's terminal phenoxy ring provides a well-established chemical handle for selective reduction to the corresponding aniline, enabling downstream diversification via amide bond formation, sulfonamide synthesis, reductive amination, diazotization/Sandmeyer chemistry, or bioconjugation. This contrasts with otherwise structurally similar analogs lacking a reducible nitro group, such as the des-nitro analog where the 4-position is unsubstituted (not commercially characterized) or analogs bearing only the trifluoromethyl substituent . The ortho-CF₃ group adjacent to the nitro substituent sterically and electronically modulates the reduction kinetics: electron-withdrawing CF₃ accelerates catalytic hydrogenation relative to non-fluorinated nitroaromatics, while the ortho substitution pattern can be exploited for chemoselective reduction in the presence of other reducible functionality . For medicinal chemistry teams employing parallel synthesis or DNA-encoded library technology, the nitro group serves as a diversification point that the morpholine analog (CAS 1858242-18-8) shares, but the piperidine variant offers distinct advantages: the more basic piperidine nitrogen permits pH-dependent extraction during workup, and the absence of the morpholine oxygen eliminates a potential site for N-oxide formation under oxidative conditions [1].

Late-stage functionalization Parallel synthesis Chemical biology probes

Prioritized Application Scenarios for 1-({4-[4-Nitro-2-(trifluoromethyl)phenoxy]-phenyl}sulfonyl)piperidine (CAS 1858240-22-8)


Antibacterial Drug Discovery: Screening Against Gram-Positive Thymidylate Kinase (TMK)

The N-sulfonylpiperidine scaffold is validated as a TMK inhibitor chemotype with demonstrated antibacterial activity against S. aureus (MIC 0.5–2 μg/mL for optimized analogs) and >10⁵-fold selectivity over the human TMK ortholog [1]. The target compound's electron-withdrawing nitro and CF₃ substituents align with the SAR requirement for enhanced Arg48 hydrogen bonding in the S. aureus TMK active site. Procurement of CAS 1858240-22-8 for TMK screening is justified by the compound's diarylether extension, which occupies the same hydrophobic pocket exploited by the most potent series members. The piperidine variant is preferred over the morpholine analog for this application because the higher basicity of piperidine supports the protonated state that engages the phosphate-binding loop, a critical interaction observed in co-crystal structures (PDB 4HLC, 4HLD) [1].

Anticancer Lead Generation: VEGFR-2 Kinase Inhibitor Screening

Recent N-sulfonylpiperidine derivatives have demonstrated potent VEGFR-2 inhibition (IC₅₀ = 0.0554 μM) and antiproliferative activity across colorectal (HCT-116 IC₅₀ 3.94 μM), hepatocellular (HepG-2 IC₅₀ 3.76 μM), and breast (MCF-7 IC₅₀ 4.43 μM) cancer cell lines, comparable to doxorubicin and vinblastine [2]. CAS 1858240-22-8 contributes the extended diarylether pharmacophore absent in simple phenylsulfonylpiperidines, providing additional contacts with the DFG-out pocket of VEGFR-2 as suggested by molecular docking studies of analogous compounds (PDB: 2OH4). For teams benchmarking against sorafenib (VEGFR-2 IC₅₀ 0.0416 μM), this compound represents a structurally differentiated entry point with a distinct IP position relative to the extensively patented diarylurea and quinazoline-based VEGFR-2 inhibitor classes.

Chemical Biology Probe Development: Nitroreductase-Sensitive Prodrug and Bioorthogonal Activation

The para-nitro group on the terminal phenoxy ring, activated by the ortho-CF₃ substituent, provides a validated trigger for nitroreductase (NTR)-based prodrug activation and hypoxia-selective bioreduction strategies [3]. The piperidine sulfonyl linker offers an additional advantage over direct ether-linked analogs: the sulfonamide is resistant to Phase I oxidative metabolism while the piperidine nitrogen can be exploited for pH-dependent cellular trafficking. For chemical biology groups developing NTR-responsive fluorescent probes, photocaged effectors, or antibody-directed enzyme prodrug therapy (ADEPT) constructs, the compound's combination of a reducible nitro handle, a modulable piperidine basic center, and a diarylether fluorophore-compatible core makes it a unique scaffold not replicated by any single commercially available analog.

Parallel Library Synthesis: Aniline Diversification Platform

Selective reduction of the nitro group to the corresponding aniline (CAS 1858240-22-8 → 4-({4-[4-amino-2-(trifluoromethyl)phenoxy]phenyl}sulfonyl)piperidine) creates a versatile intermediate for amide coupling, sulfonamide formation, urea synthesis, and reductive amination with commercially available carboxylic acid, sulfonyl chloride, isocyanate, and aldehyde building blocks . The piperidine base facilitates acid/base extraction during purification, providing a practical advantage over the morpholine analog for medium-to-high-throughput parallel synthesis workflows. Library designers evaluating diversification handles should note that the trifluoromethyl group ortho to the resulting aniline sterically directs acylation to the less hindered position while the sulfonylpiperidine moiety contributes favorable physicochemical properties (MW 430.40, predicted logP ~3.2) that position library members within oral drug-like chemical space as defined by Lipinski and Veber rule criteria.

Quote Request

Request a Quote for 1-({4-[4-Nitro-2-(trifluoromethyl)phenoxy]-phenyl}sulfonyl)piperidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.